

Application Notes and Protocols: The Use of Tetraallyltin in Organic Synthesis

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Compound of Interest

Compound Name: Tetraallyltin

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Introduction

Tetraallyltin [Sn(CH₂CH=CH₂)₄] is a versatile and highly reactive organotin reagent that serves as a powerful tool in organic synthesis for the formation of carbon-carbon bonds.^[1] Its stability under ambient conditions and unique reactivity profile make it a valuable precursor for the synthesis of complex organic molecules, including natural products and pharmaceutical intermediates.^[1] This document provides detailed application notes and experimental protocols for key transformations involving **tetraallyltin**, focusing on its utility in allylation reactions of carbonyl compounds and their derivatives, as well as in palladium-catalyzed cross-coupling reactions.

Key Applications of Tetraallyltin

Tetraallyltin is primarily utilized in two major classes of reactions:

- **Allylation of Carbonyl Compounds and Imines:** **Tetraallyltin** serves as an efficient allylating agent for a wide range of electrophiles, including aldehydes, ketones, and imines. These reactions, often promoted by Lewis acids, lead to the formation of homoallylic alcohols and amines, which are important building blocks in organic synthesis. The stereochemical outcome of these reactions can often be controlled, providing access to chiral molecules.

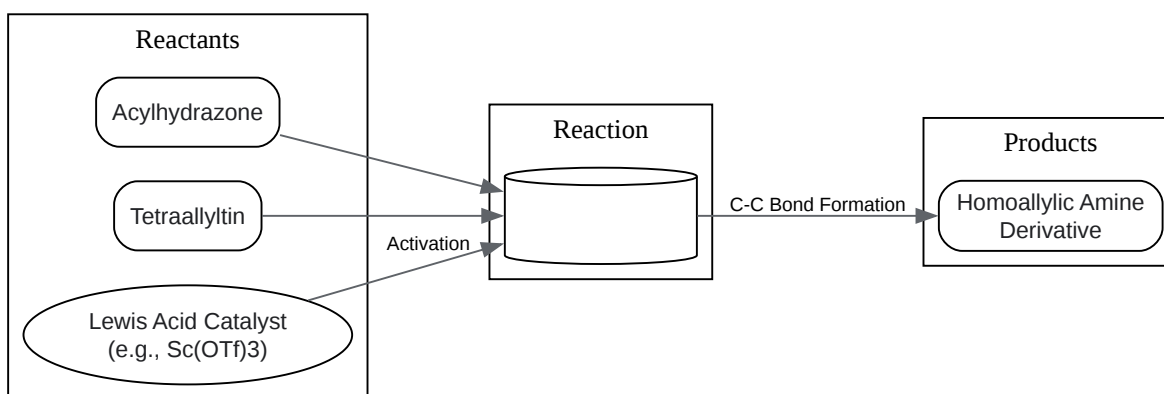
- Stille Cross-Coupling Reactions: As an organostannane, **tetraallyltin** can participate in palladium-catalyzed Stille cross-coupling reactions. In this context, it acts as a nucleophilic source of allyl groups, which can be coupled with various organic electrophiles, such as aryl and vinyl halides or triflates, to form more complex structures, such as 1,4-dienes.

Application Note 1: Lewis Acid-Catalyzed Allylation of Acylhydrazones

Overview:

The Lewis acid-catalyzed allylation of acylhydrazones with **tetraallyltin** provides an efficient route to homoallylic amine derivatives. Acylhydrazones, which are stable and easily handled imine surrogates, react smoothly with **tetraallyltin** in the presence of a catalytic amount of a Lewis acid, such as scandium triflate [$\text{Sc}(\text{OTf})_3$], even in aqueous media. This method is advantageous as it avoids the use of sensitive imines and can be performed under mild reaction conditions.

Logical Workflow for Lewis Acid-Catalyzed Allylation:



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Caption: Workflow for the Lewis acid-catalyzed allylation of acylhydrazones.

Experimental Protocol: Scandium Triflate-Catalyzed Allylation of Benzoylhydrazones

This protocol is adapted from the work of Kobayashi et al. on Lewis acid-catalyzed reactions in aqueous media.

Materials:

- Benzoylhydrazone (1.0 mmol)
- **Tetraallyltin** (0.3 mmol, 1.2 equiv of allyl groups)
- Scandium (III) triflate [$\text{Sc}(\text{OTf})_3$] (0.05 mmol, 5 mol%)
- Water:Ethanol (9:1 v/v)
- Ethyl acetate
- Saturated aqueous sodium bicarbonate solution
- Anhydrous sodium sulfate
- Silica gel for column chromatography

Procedure:

- To a stirred solution of the benzoylhydrazone (1.0 mmol) in a water:ethanol mixture (9:1, 4 mL), add scandium (III) triflate (0.05 mmol).
- To this mixture, add **tetraallyltin** (0.3 mmol) at room temperature.
- Stir the reaction mixture at room temperature for the time indicated in the table below.
- Upon completion of the reaction (monitored by TLC), quench the reaction with a saturated aqueous solution of sodium bicarbonate.
- Extract the aqueous layer with ethyl acetate (3 x 15 mL).

- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to afford the desired homoallylic amine derivative.

Quantitative Data: Allylation of Various Benzoylhydrazones

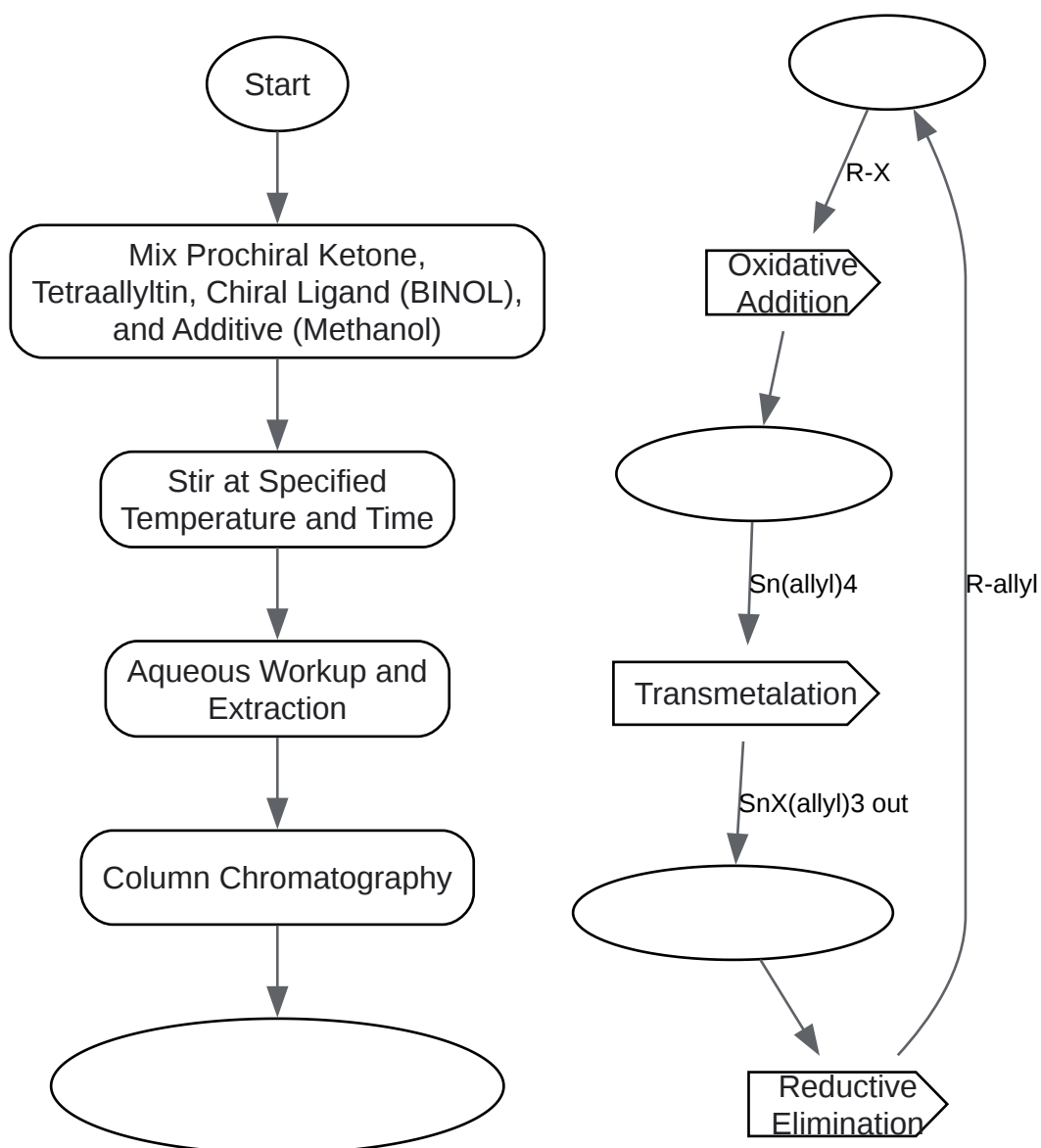
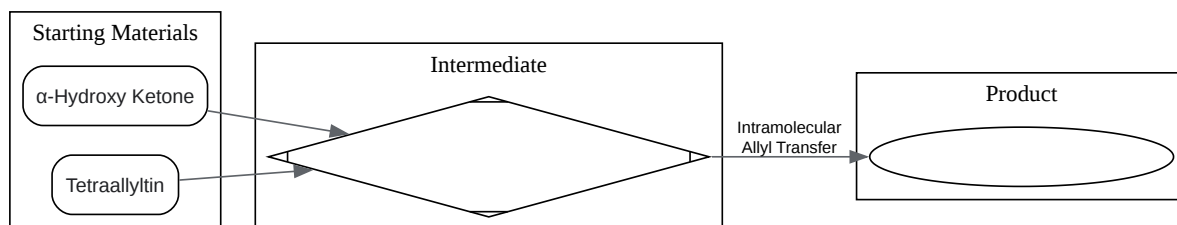
| Entry | Aldehyde/Ketone Precursor | Time (h) | Yield (%) |
|-------|---------------------------|----------|-----------|
| 1 | Benzaldehyde | 20 | 92 |
| 2 | 4-Chlorobenzaldehyde | 23 | 94 |
| 3 | 4-Methoxybenzaldehyde | 12 | 98 |
| 4 | 2-Naphthaldehyde | 20 | 89 |
| 5 | Cinnamaldehyde | 15 | 85 |
| 6 | Cyclohexanecarboxaldehyde | 24 | 78 |

Application Note 2: Chelation-Controlled Diastereoselective Allylation of α -Hydroxy Ketones

Overview:

Tetraallyltin can be employed for the highly diastereoselective allylation of carbonyl compounds bearing a coordinating group, such as a hydroxyl or alkoxy group, at the α - or β -position. In the presence of a Lewis acid, a chelated intermediate is formed, which directs the intramolecular delivery of the allyl group from the tin atom to the carbonyl carbon. This chelation control leads to a high degree of stereoselectivity, providing predominantly the syn-diastereomer.

Chelation-Controlled Allylation Pathway:



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References

- 1. MIGITA-KOSUGI-STILLE COUPLING: STILLE CROSS-COUPLING REACTION: CARBON-CARBON BOND FORMATION – My chemistry blog [mychemblog.com]
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